N-tert-butyl-4-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorinated pyrimidine ring, and a morpholino group attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions. The subsequent steps involve the introduction of the morpholino group and the chlorinated pyrimidine ring through nucleophilic substitution reactions. The final step includes the attachment of the tert-butyl group using tert-butylamine under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyrimidine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes may result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE can be compared with other triazine derivatives, such as:
- N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
- N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE
Uniqueness
The uniqueness of N-(TERT-BUTYL)-N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINE lies in its specific structural features, such as the combination of a tert-butyl group, a chlorinated pyrimidine ring, and a morpholino group attached to a triazine core. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22ClN7OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-tert-butyl-4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H22ClN7OS/c1-10-9-11(19-12(17)18-10)26-15-21-13(23-16(2,3)4)20-14(22-15)24-5-7-25-8-6-24/h9H,5-8H2,1-4H3,(H,20,21,22,23) |
InChI Key |
PWSRHFAHSDFDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)SC2=NC(=NC(=N2)N3CCOCC3)NC(C)(C)C |
Origin of Product |
United States |
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